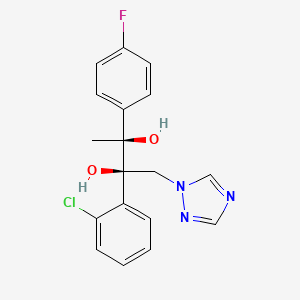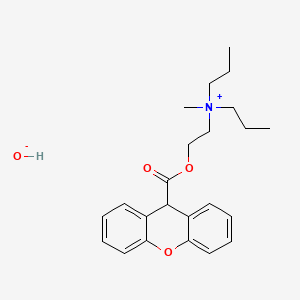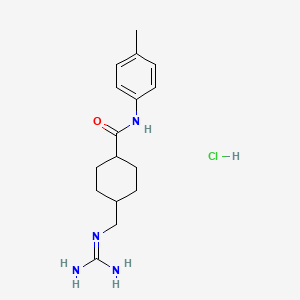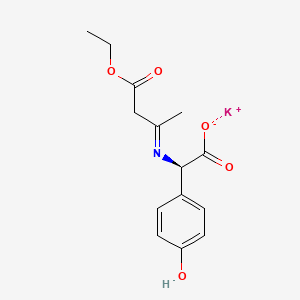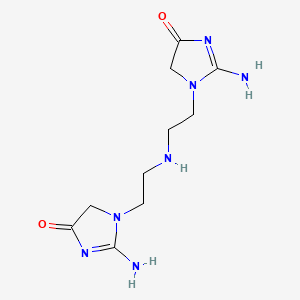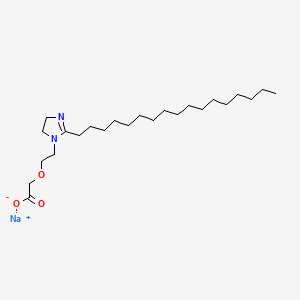
Sodium (2-(2-heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethoxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium (2-(2-heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethoxy)acetate is a chemical compound known for its unique structure and properties. It is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms. This compound is characterized by its long heptadecyl chain, which imparts hydrophobic properties, making it useful in various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sodium (2-(2-heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethoxy)acetate typically involves the esterification of 2-heptadecyl-4,5-dihydro-1H-imidazole with acetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves heating the reactants in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation or recrystallization to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium (2-(2-heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethoxy)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler derivatives.
Substitution: The imidazole ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted imidazole derivatives.
Applications De Recherche Scientifique
Sodium (2-(2-heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethoxy)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifying agent due to its amphiphilic nature.
Biology: The compound is studied for its potential antimicrobial properties.
Medicine: Research is ongoing to explore its use in drug delivery systems.
Mécanisme D'action
The mechanism of action of sodium (2-(2-heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethoxy)acetate involves its interaction with biological membranes. The long hydrophobic chain allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to antimicrobial effects. The imidazole ring can also interact with various molecular targets, affecting cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Heptadecyl-4,5-dihydro-1H-imidazole: A precursor in the synthesis of sodium (2-(2-heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethoxy)acetate.
N-[2-(2-heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]stearamide: Another derivative with similar properties.
Uniqueness
This compound is unique due to its combination of a long hydrophobic chain and an imidazole ring. This structure imparts both hydrophobic and hydrophilic properties, making it versatile for various applications. Its ability to disrupt biological membranes also sets it apart from other similar compounds.
Propriétés
Numéro CAS |
93963-07-6 |
|---|---|
Formule moléculaire |
C24H45N2NaO3 |
Poids moléculaire |
432.6 g/mol |
Nom IUPAC |
sodium;2-[2-(2-heptadecyl-4,5-dihydroimidazol-1-yl)ethoxy]acetate |
InChI |
InChI=1S/C24H46N2O3.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23-25-18-19-26(23)20-21-29-22-24(27)28;/h2-22H2,1H3,(H,27,28);/q;+1/p-1 |
Clé InChI |
UXJVKMLQYNRISL-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCCCCCC1=NCCN1CCOCC(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


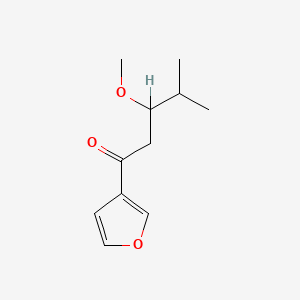

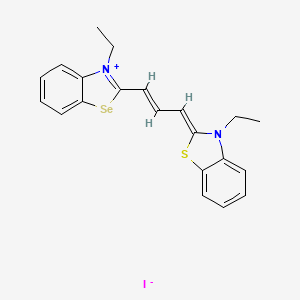

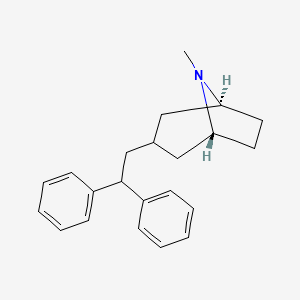
![zinc;bis(2-cyanoethyl)-[7-(diethylamino)phenoxazin-3-ylidene]azanium;tetrachloride](/img/structure/B12693626.png)


